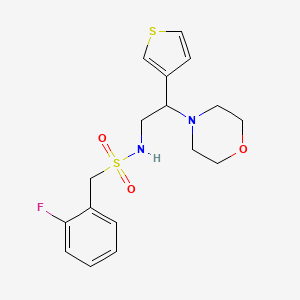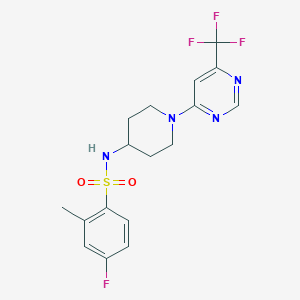![molecular formula C19H21N3O3 B2398104 (7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone CAS No. 2320468-36-6](/img/structure/B2398104.png)
(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran ring substituted with a methoxy group at the 7th position and a piperidine ring attached to a methylimidazole moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, followed by the introduction of the methoxy group. The piperidine ring is then synthesized and attached to the benzofuran structure. Finally, the methylimidazole moiety is introduced to complete the synthesis. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are crucial to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a biological system or its function in a chemical reaction.
類似化合物との比較
Similar Compounds
- 3-Methoxyphenylboronic acid
- Nintedanib
- Banoxantrone
Uniqueness
Compared to similar compounds, (7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities.
特性
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-21-12-20-11-15(21)13-6-8-22(9-7-13)19(23)17-10-14-4-3-5-16(24-2)18(14)25-17/h3-5,10-13H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBLYVIPSCIAOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2398021.png)
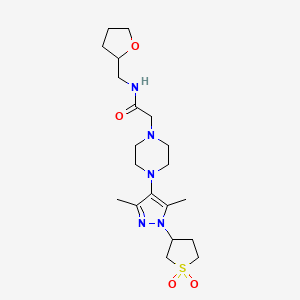
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2398025.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2398028.png)
![1-Prop-2-enoyl-N-[(1S)-1-pyridin-2-ylpropyl]piperidine-4-carboxamide](/img/structure/B2398030.png)
![9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2398031.png)
![7-(3-BROMOPHENYL)-5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B2398033.png)
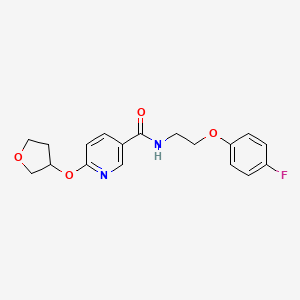
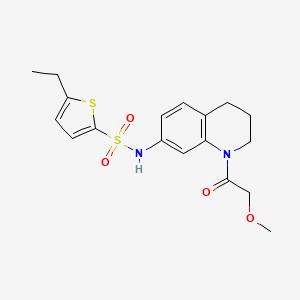
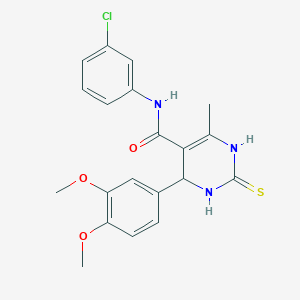
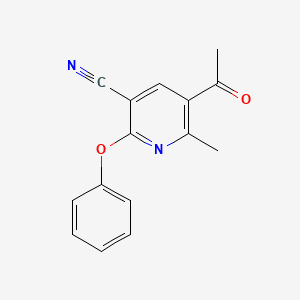
![N-[2-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2398040.png)
